molecular formula C17H16FN B053444 1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene CAS No. 119493-73-1

1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Cat. No.: B053444
CAS No.: 119493-73-1
M. Wt: 252.32 g/mol
InChI Key: DHHVHCZZAHJZSA-SQZVAGKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory functions . The addition of a fluoromethyl group to the MK 801 structure enhances its pharmacological properties, making it a valuable tool in neuropharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of fluoride with a suitable precursor, such as triflamide alcohol or cyclic sulfamate . The reaction typically requires anhydrous conditions and a suitable solvent, such as acetonitrile or dimethylformamide, to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 5-Fluoromethyl MK 801 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoromethyl MK 801 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols .

Comparison with Similar Compounds

Uniqueness: 5-Fluoromethyl MK 801 is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and allows for radiolabeling applications. This makes it a valuable tool in both basic research and clinical studies .

Properties

CAS No.

119493-73-1

Molecular Formula

C17H16FN

Molecular Weight

252.32 g/mol

IUPAC Name

1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1

InChI Key

DHHVHCZZAHJZSA-SQZVAGKESA-N

Isomeric SMILES

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F]

SMILES

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF

Canonical SMILES

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF

Synonyms

5-fluoromethyl MK 801
5-fluoromethyldizocilpine
5-FM-MK 801

Origin of Product

United States

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